molecular formula C13H12FN3O5 B13236475 Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13236475
M. Wt: 309.25 g/mol
InChI Key: YPOVMKCFQYFSME-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoro-nitrophenyl group and an ethyl acetate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 3-fluoro-2-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluoro and nitro groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-fluoro-4-nitrophenyl)acetate
  • Ethyl 2-(3-fluoro-4-nitrophenyl)propionate

Uniqueness

Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both fluoro and nitro groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CID 125452606) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O5. The structure features a pyrazole ring fused with a nitrophenyl group, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action :
    • Compounds containing nitro groups have been associated with mechanisms such as inhibition of topoisomerase and alkylation of DNA, leading to antiproliferative effects .
    • The compound's structure suggests potential interactions with cellular targets involved in cancer cell proliferation.
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound exhibits significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values in the micromolar range .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that this compound could reduce tumor growth in xenograft models, suggesting its potential as an effective anticancer agent .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored extensively.

  • Activity Spectrum :
    • This compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.01 to 0.1 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action :
    • The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar pyrazole derivatives:

StudyCompoundActivityFindings
Various PyrazolesAnticancerSignificant inhibition of tumor growth in vitro and in vivo models
Nitro-containing PyrazolesAntibacterialEffective against multiple bacterial strains with low MIC values
Curcumin AnaloguesAnticancerSimilar structural motifs showed enhanced antiproliferative activity

Properties

Molecular Formula

C13H12FN3O5

Molecular Weight

309.25 g/mol

IUPAC Name

ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H12FN3O5/c1-2-22-11(18)6-8-7-15-16(13(8)19)10-5-3-4-9(14)12(10)17(20)21/h3-5,7,15H,2,6H2,1H3

InChI Key

YPOVMKCFQYFSME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=C(C(=CC=C2)F)[N+](=O)[O-]

Origin of Product

United States

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